molecular formula C26H19ClN8 B608895 B-Raf inhibitor 1 CAS No. 1093100-40-3

B-Raf inhibitor 1

カタログ番号 B608895
CAS番号: 1093100-40-3
分子量: 478.944
InChIキー: KKVYYGGCHJGEFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

B-Raf inhibitor 1 is a potent and selective B-Raf inhibitor . It inhibits B-Raf and C-Raf with IC50 values of 24 nM and 25 nM respectively . It is selective over 13 other kinases, including PKCα, IKKβ, and PI3Kα . B-Raf inhibitor 1 is used for the treatment of some B-Raf–mutated cancers .


Synthesis Analysis

A scalable synthetic route to B-Raf inhibitor 1 has been described . The key step in the synthesis is the Pd-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline with trifluoromethanesulfonic acid isoquinoline-7-yl ester to yield 1-chloro [4,7‘]bis-isoquinolinyl .


Molecular Structure Analysis

The molecular weight of B-Raf inhibitor 1 is 515.53 and its chemical formula is C29H24F3N5O . It has been shown to adeptly bind both rare B-Raf variants in a similar manner to how it binds and inhibits the V600E mutant .


Chemical Reactions Analysis

B-Raf inhibitor 1 has been shown to inhibit B-Raf WT, B-Raf V600E and c-Raf kinases with IC50 values of 27.13, 51.70, and 40.23 nM, respectively . It has also been shown to decrease B-Raf expression in both wild and mutant colon cancer cells .


Physical And Chemical Properties Analysis

Its CAS Registry Number is 950736-05-7 .

科学的研究の応用

  • Treatment of BRAF-Mutant Melanoma

    • Field : Oncology
    • Application : B-Raf inhibitors are used in the treatment of patients with BRAF-mutant melanoma . They selectively target BRAF kinase and thus interfere with the mitogen-activated protein kinase (MAPK) signaling pathway that regulates the proliferation and survival of melanoma cells .
    • Method : Treatment with BRAF and MEK inhibitors has met challenges as patient responses began to drop due to the development of resistance to these inhibitors .
    • Results : Current combinations of BRAF and MEK inhibitors that have demonstrated improved patient outcomes include dabrafenib with trametinib, vemurafenib with cobimetinib or encorafenib with binimetinib .
  • Immunomodulatory Actions

    • Field : Immunology
    • Application : In addition to their molecularly targeted activity, BRAF inhibitors have immunomodulatory effects .
    • Method : The MAPK pathway is involved in T-cell receptor signaling, and interference in the pathway by BRAF inhibitors has beneficial effects on the tumor microenvironment and anti-tumor immune response in BRAF-mutant melanoma .
    • Results : These effects promote recognition of the tumor by the immune system and enhance anti-tumor T-cell responses .
  • Treatment of BRAF-Mutant Cancers

    • Field : Oncology
    • Application : B-Raf inhibitors are used in the treatment of patients with various types of BRAF-mutant cancers . They selectively target BRAF kinase and thus interfere with the mitogen-activated protein kinase (MAPK) signaling pathway that regulates the proliferation and survival of cancer cells .
    • Method : Current targeted therapies include a combination of B-Raf and MEK inhibitors . Vemurafenib was the first FDA-approved B-Raf inhibitor in 2011, followed by approval of dabrafenib in 2013 . The most recent FDA-approved B-Raf inhibitor is encorafenib, approved in 2018 .
    • Results : Treatment with B-Raf and MEK inhibitors has met challenges as patient responses began to drop due to the development of resistance to these inhibitors .
  • Combination with Immunotherapies

    • Field : Immunology
    • Application : The immunomodulatory effects of B-Raf inhibition alone or in combination with MEK inhibition provide a rationale for combining these targeted therapies with immune checkpoint inhibitors .
    • Method : Available data support the synergy between these treatment approaches .
    • Results : Such combinations provide an additional beneficial effect on the tumor microenvironment and immune response in BRAF-mutant melanoma .
  • Treatment of EGFR-Mutant Tumors

    • Field : Oncology
    • Application : B-Raf inhibitors are used in the treatment of tumors with activating EGFR mutations .
    • Method : Various second- (afatinib) and third-generation (osimertinib) EGFR inhibitors are applied to combat resistant tumors .
    • Results : These inhibitors have shown effectiveness in treating tumors with activating EGFR mutations .
  • Overcoming Therapy Resistance in Melanoma

    • Field : Oncology
    • Application : B-Raf inhibitors are used in strategies designed to overcome therapy resistance in melanoma .
    • Method : Carefully designed strategies optimize combinations and sequences of these agents, even including chemotherapy .
    • Results : These strategies have the potential to overcome the obstacle of therapy resistance in melanoma .

Safety And Hazards

B-Raf inhibitor 1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

New RAF inhibitors are being developed that may be more effective and potentially safer . These inhibitors have the potential to inhibit RAF mutant dimers directly . The field is moving towards broadening the spectrum of BRAF inhibitor-sensitive mutations beyond mutations at codon V600 .

特性

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVYYGGCHJGEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

B-Raf inhibitor 1

Citations

For This Compound
10
Citations
S Crawford, D Belajic, J Wei, JP Riley, PJ Dunford… - Molecular Cancer …, 2008 - AACR
B-RAF mutations have been identified in the majority of melanoma and a large fraction of colorectal and papillary thyroid carcinoma. Drug discovery efforts targeting mutated B-RAF …
Number of citations: 35 aacrjournals.org
J Tang, KE Lackey, SH Dickerson - Bioorganic & medicinal chemistry …, 2013 - Elsevier
A series of novel, potent 4-aminothienopyridine B-Raf kinase inhibitors was designed and synthesized using knowledge-based design. Compounds 5f, and 6k exhibited not only …
Number of citations: 11 www.sciencedirect.com
X Wang, DM Berger, EJ Salaski, N Torres, Y Hu… - Bioorganic & medicinal …, 2009 - Elsevier
A series of pyrazolo[1,5-α]pyrimidine analogs has been prepared and found to be potent and selective B-Raf inhibitors. Molecular modeling suggests they bind to the active …
Number of citations: 27 www.sciencedirect.com
R Arora, M Di Michele, E Stes… - Journal of medicinal …, 2015 - ACS Publications
… (10-12) It has been reported that the combination of a MEK inhibitor, PD184352, with the B-Raf inhibitor 1 can help to overcome the paradoxical activation of the MAPK pathway. (13) …
Number of citations: 42 pubs.acs.org
BG Lawhorn, J Philp, AP Graves, L Shewchuk… - Bioorganic & Medicinal …, 2016 - Elsevier
… In summary, we have developed a series of potent and selective TNNI3K inhibitors by modifying the hinge-binding heterocycle of our previously reported dual TNNI3K/B-Raf inhibitor 1. …
Number of citations: 13 www.sciencedirect.com
M Pulici, G Traquandi, C Marchionni… - …, 2015 - Wiley Online Library
… Optimization of the potent B-Raf inhibitor 1 led to the identification of compound 20, which preserves the favorable in vitro and in vivo properties of 1, but is devoid of hERG liability. …
Y Dong, P Wang, M Zhang, L Xiao, Y Yang… - Osteoarthritis and …, 2022 - Elsevier
… with a BRAF inhibitor: B-Raf inhibitor 1(Compound 13 (Selleck… After mouse chondrocytes were treated with B-Raf inhibitor 1 … B-Raf inhibitor 1 can partly rescue the effect of cells induced …
Number of citations: 2 www.sciencedirect.com
A Plotnikov, K Flores, G Maik-Rachline… - Nature …, 2015 - nature.com
A hallmark of the ERK1/2 functioning is their nuclear translocation, which is mainly required for the induction of proliferation. Activated ERK1/2 molecules that remain in the cytoplasm …
Number of citations: 128 www.nature.com
X Zhou - 2016 - search.proquest.com
Mouse epiblast stem cell (mEpiSC) and human embryonic stem cell (hESC) are primed state pluripotent stem cells whose self-renewal can be maintained by two small molecules, …
Number of citations: 0 search.proquest.com
M Hason - 2022 - dspace.cuni.cz
(ENGLISH) Over the last five decades, zebrafish (Danio rerio) has become a useful vertebrate model organism for the field of developmental biology and disease control. Using …
Number of citations: 0 dspace.cuni.cz

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。